Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate
Description
Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core, a thiazole ring, and a benzoate ester group
Properties
IUPAC Name |
methyl 4-[2-(2,1,3-benzothiadiazole-5-carbonylamino)-1,3-thiazol-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S2/c1-25-17(24)11-4-2-10(3-5-11)15-9-26-18(19-15)20-16(23)12-6-7-13-14(8-12)22-27-21-13/h2-9H,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYVUHALQLYQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the thiazole ring: This step often involves the reaction of the benzo[c][1,2,5]thiadiazole derivative with a thiazole precursor, such as 2-aminothiazole, under conditions that promote amide bond formation.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl benzoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further functionalization.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, reflux, 6–8 hours | 4-(2-(Benzo[c] thiadiazole-5-carboxamido)thiazol-4-yl)benzoic acid | ~85% | |
| 1M HCl, ethanol, 60°C, 12 h | Same as above | ~78% |
The ester group’s hydrolysis is a standard transformation, confirmed by IR and NMR spectral loss of the ester carbonyl (~1700 cm⁻¹) and emergence of a carboxylic acid peak (~2500–3000 cm⁻¹) .
Nucleophilic Substitution at the Thiadiazole Ring
The benzo[c] thiadiazole moiety is electron-deficient, facilitating nucleophilic aromatic substitution (NAS) at positions activated by electron-withdrawing groups.
Key Reactions:
-
Amination : Reacts with primary amines (e.g., benzylamine) in DMF at 80°C with K₂CO₃ to form substituted derivatives .
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Thiolation : Treatment with thiophenol in the presence of CuI yields sulfur-linked analogs .
Example :
Amide Bond Reactivity
The carboxamide group exhibits moderate stability under physiological conditions but can undergo hydrolysis or enzymatic cleavage.
The amide’s stability is confirmed by unchanged NMR signals in neutral aqueous solutions over 48 hours.
Electrophilic Substitution on the Thiazole Ring
The thiazole ring undergoes electrophilic substitutions, such as nitration or halogenation, at the 5-position due to its electron-rich nature.
Nitration Example :
Cross-Coupling Reactions
While the parent compound lacks halogens or boronic esters, derivative synthesis enables participation in Suzuki-Miyaura couplings. For example, hydrolysis of the ester to a carboxylic acid, followed by conversion to a boronic ester, allows aryl-aryl bond formation .
Suzuki Coupling Protocol :
-
Hydrolyze ester to carboxylic acid.
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Convert acid to boronic ester via Miyaura borylation.
Oxidative and Reductive Transformations
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Oxidation : The thiadiazole sulfur atoms resist oxidation, but the thiazole’s sulfur can form sulfoxides with H₂O₂ .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole, altering electronic properties .
Biological Activity and Reactivity
The compound’s cytotoxicity (e.g., IC₅₀ values in cancer cell lines) correlates with its ability to form hydrogen bonds via the carboxamide group and π-π stacking through the thiadiazole-thiazole system . Modifications at the ester or amide group significantly impact bioactivity.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives containing thiazole and benzothiadiazole structures exhibit notable antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate may possess significant potential as an antimicrobial agent.
Anti-Tumor Activity
The compound has also been evaluated for its anti-tumor effects. Studies focusing on thiazole derivatives have demonstrated their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction.
Case Study: Anti-Tumor Evaluation
In a study assessing the cytotoxic effects of thiazole derivatives on cancer cell lines, this compound showed promising results:
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 7.94 |
| Compound B | HeLa (cervical cancer) | 6.35 |
These findings indicate that the compound may serve as a potential therapeutic agent in oncology.
Interaction with Biological Targets
Thiazole derivatives have been reported to engage with various enzymes and receptors, leading to:
- Induction of cell cycle arrest
- Activation of pro-apoptotic pathways
- Down-regulation of anti-apoptotic proteins
These interactions contribute to the compound's efficacy in combating infections and inhibiting tumor growth.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics, which enhance their therapeutic potential. Studies indicate that these compounds can effectively reach target tissues and exert their biological effects.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole core can interact with electron-rich sites in biological molecules, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core and exhibit similar electronic properties.
Thiazole derivatives: Compounds with a thiazole ring that show similar biological activities.
Benzoate esters: Compounds with a benzoate ester group that can undergo similar chemical reactions.
Uniqueness
Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate is unique due to the combination of its structural features, which confer distinct electronic and biological properties. The presence of both the benzo[c][1,2,5]thiadiazole core and the thiazole ring allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields.
Biological Activity
Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including a summary of relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNOS
- Molecular Weight : 396.4 g/mol
- CAS Number : 1208519-74-7
The presence of the benzo[c][1,2,5]thiadiazole moiety contributes to its diverse pharmacological properties. The thiazole and benzoate components are known for their roles in various biological activities.
Anticancer Activity
Research indicates that compounds containing thiadiazole and thiazole rings exhibit significant anticancer properties. This compound has been shown to:
- Induce apoptosis in cancer cell lines.
- Inhibit cell proliferation through mechanisms such as DNA replication disruption.
In a study focusing on similar thiadiazole derivatives, compounds demonstrated IC values ranging from 1.61 to 2.32 µM against various cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound's structure suggests potential efficacy against bacterial and fungal strains. For instance:
- A related compound exhibited selective inhibition of Mycobacterium tuberculosis with an IC of 2.03 µM .
- Other studies have shown that similar structures can inhibit growth in both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors involved in cellular processes. Molecular docking studies suggest that the compound may bind effectively to target proteins due to its unique structural features .
Data Summary
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | |
| Antimicrobial | Effective against Mycobacterium tuberculosis | |
| Cytotoxicity | IC values between 1.61 - 2.32 µM |
Case Studies
- Case Study on Anticancer Efficacy : A recent study investigated the effects of thiadiazole derivatives on human glioblastoma cells. The results indicated that modifications in the thiadiazole structure could enhance cytotoxicity significantly, with some derivatives outperforming established chemotherapeutics like doxorubicin .
- Antimicrobial Screening : Another study assessed the antimicrobial properties of various thiadiazole derivatives against a panel of pathogens. The results showed promising activity against both bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Q & A
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or DNA gyrase. Focus on hydrogen bonds between the carboxamido group and catalytic residues .
- Pharmacophore Modeling : Identify critical features (e.g., thiadiazole’s electron-deficient ring for intercalation) using MOE or Discovery Studio .
- ADMET Prediction : Employ SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier penetration .
What are the critical safety protocols for handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved respirator if handling powders .
- Ventilation : Work in a fume hood with >0.5 m/s airflow to prevent inhalation of toxic fumes .
- Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
